

Spectroscopic Profile of Spiro[2.5]octan-6-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: Spiro[2.5]octan-6-ylmethanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Spiro[2.5]octan-6-ylmethanol** (CAS No. 849671-56-3), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, publicly available dataset with detailed experimental protocols remains elusive, this guide synthesizes available information and provides standardized methodologies for its characterization.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **Spiro[2.5]octan-6-ylmethanol**. It is important to note that specific peak values may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR | ¹³ C NMR |
|-----------------------------|-----------------------------|
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data Not Publicly Available | Data Not Publicly Available |

Note: While specific chemical shifts for **Spiro[2.5]octan-6-ylmethanol** are not readily found in public databases, related structures such as spiro[2.5]octan-6-ol have been analyzed. For spiro[2.5]octan-6-ol, proton signals are observed, and conformational properties have been studied using low-temperature NMR.^[1] It is anticipated that the ¹H NMR spectrum of **Spiro[2.5]octan-6-ylmethanol** would show characteristic signals for the cyclopropyl protons, the cyclohexyl protons, and the methylene protons adjacent to the hydroxyl group. Similarly, the ¹³C NMR spectrum would display distinct signals for the spiro carbon, the carbons of the two rings, and the carbon of the hydroxymethyl group. Commercial suppliers like ChemicalBook indicate the availability of both ¹H and ¹³C NMR spectra.^{[2][3]}

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm ⁻¹) |
|-------------------------------|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O Stretch (Primary Alcohol) | 1050-1085 |

Note: The IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Strong absorptions due to C-H stretching of the spiro[2.5]octane framework are expected between 2850 and 3000 cm⁻¹. A characteristic C-O stretching band for the primary alcohol should also be present. ChemicalBook lists the availability of IR spectra for this compound.^[2]

Mass Spectrometry (MS)

| Technique | Expected Observations |
|--------------------------|--|
| Electron Ionization (EI) | Molecular Ion (M ⁺) peak at m/z 140. Subsequent fragmentation would likely involve the loss of water (H ₂ O), a hydroxyl radical (•OH), or cleavage of the cyclohexane ring. |

Note: The mass spectrum of **Spiro[2.5]octan-6-ylmethanol** is expected to show a molecular ion peak corresponding to its molecular weight (140.23 g/mol). Common fragmentation

patterns for cyclic alcohols would likely be observed. The availability of mass spectrometry data is indicated by commercial suppliers.^[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Spiro[2.5]octan-6-ylmethanol** are not available in the public domain. However, the following are generalized, standard procedures that would be applicable.

NMR Spectroscopy

A sample of **Spiro[2.5]octan-6-ylmethanol** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

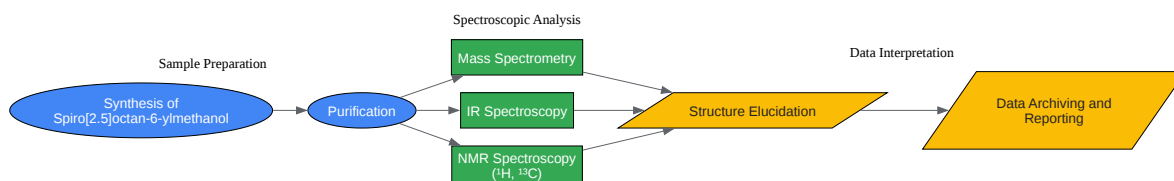
For a liquid sample like **Spiro[2.5]octan-6-ylmethanol**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum would then be recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into a mass spectrometer. The molecules would be ionized by a beam of electrons, and the resulting fragments would be separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Spiro[2.5]octan-6-ylmethanol**.



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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **Spiro[2.5]octan-6-ylmethanol**. For definitive data, it is recommended to acquire the compound from a reputable supplier and perform the analyses in-house or consult the supplier's specific Certificate of Analysis.

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